molecular formula C12H20N2O6 B3105190 (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate CAS No. 1523541-76-5

(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

Cat. No.: B3105190
CAS No.: 1523541-76-5
M. Wt: 288.30
InChI Key: YNSNAVAMSHBSLQ-WFGSYIHQSA-N
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Description

(1s,4s)-2-Oxa-5-azabicyclo[221]heptane hemioxalate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions are mild and can be optimized for various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNAVAMSHBSLQ-WFGSYIHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.C1[C@H]2CN[C@@H]1CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 2
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 3
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 4
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 5
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 6
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

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